![molecular formula C19H21ClN2O5S B6542799 5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide CAS No. 1060323-10-5](/img/structure/B6542799.png)
5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide
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Overview
Description
5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is a useful research compound. Its molecular formula is C19H21ClN2O5S and its molecular weight is 424.9 g/mol. The purity is usually 95%.
The exact mass of the compound 5-chloro-2-methoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethyl]phenyl}benzene-1-sulfonamide is 424.0859706 g/mol and the complexity rating of the compound is 612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Cancer Research and Targeted Therapies
- Focal Adhesion Kinase (FAK) Inhibition : F5190-0165 has been investigated as a potential FAK inhibitor. FAK plays a crucial role in cancer cell migration, invasion, and metastasis. By targeting FAK, this compound may help suppress tumor growth and improve treatment outcomes .
Diabetes and Glyburide Synthesis
- Intermediate in Glyburide Synthesis : F5190-0165 serves as an organic building block and an intermediate in the synthesis of glyburide, an oral antidiabetic medication. Understanding its role in glyburide production is essential for optimizing drug design and efficacy .
Catalysis and Hydroamination Reactions
- Catalyst for Greener Amine Synthesis : This compound has been explored as a catalyst for reductive amination by transfer hydrogenation. It facilitates the synthesis of amines, which are essential in drug development and chemical processes .
- Formal Anti-Markovnikov Hydroamination : F5190-0165 enables the anti-Markovnikov hydroamination of terminal olefins, providing a versatile tool for organic synthesis .
Pharmacological Tools for JAK3-Dependent Biology
- JAK3 Inhibitor : F5190-0165, along with related inhibitors, serves as a valuable pharmacological tool to study JAK3-dependent biological processes. JAK3 is implicated in immune responses and hematopoiesis .
Benzylic Position Reactions
- SN1 and SN2 Reactions : Understanding the reactivity of benzylic halides, including F5190-0165, is crucial. While 1° benzylic halides typically react via an SN2 pathway, 2° and 3° benzylic halides follow an SN1 pathway due to resonance-stabilized carbocations .
Mechanism of Action
Target of Action
It’s known that many sulfonamide compounds interact with enzymes or receptors in the body, disrupting their normal function .
Mode of Action
Sulfonamides typically work by inhibiting the function of their target proteins, leading to a disruption in the normal biochemical processes of the cell .
Biochemical Pathways
Based on the general properties of sulfonamides, it can be inferred that the compound may interfere with essential biochemical pathways in the cells, leading to a disruption in their normal function .
Pharmacokinetics
It’s known that the pharmacokinetic properties of a drug can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
Based on the general properties of sulfonamides, it can be inferred that the compound may lead to a disruption in the normal function of the cells, potentially leading to a therapeutic effect .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact the action and stability of a compound .
properties
IUPAC Name |
5-chloro-2-methoxy-N-[4-(2-morpholin-4-yl-2-oxoethyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O5S/c1-26-17-7-4-15(20)13-18(17)28(24,25)21-16-5-2-14(3-6-16)12-19(23)22-8-10-27-11-9-22/h2-7,13,21H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQVUYOVUKPDVTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methoxy-N-(4-(2-morpholino-2-oxoethyl)phenyl)benzenesulfonamide |
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